FPFT-2216

Diffuse Large B-Cell Lymphoma Drug Resistance Antiproliferative Activity

FPFT-2216 is a differentiated cereblon-modulating molecular glue that simultaneously degrades CK1α, IKZF1, IKZF3, and PDE6D—a multi-target profile that lenalidomide or pomalidomide cannot replicate. This unique CK1α degradation activates p53 tumor suppressor signaling AND inhibits NFκB via CBM complex disruption, delivering potent activity in lymphoid models where classical IMiDs are inert (IC50 >10 µM). Essential for dissecting CK1α-dependent p53 activation, dual-pathway modulation, or rationally designed synergy with anti-CD38/anti-CD20 therapies. For R&D use only; not for human use.

Molecular Formula C12H12N4O3S
Molecular Weight 292.32 g/mol
Cat. No. B15608490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPFT-2216
Molecular FormulaC12H12N4O3S
Molecular Weight292.32 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)
InChIKeySKUSCUALKIOIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPFT-2216: A Multi-Target Molecular Glue Degrader for Hematologic Malignancy Research


FPFT-2216 is a novel, low-molecular-weight 'molecular glue' compound that functions as a cereblon (CRBN) E3 ligase modulator. Unlike classical immunomodulatory drugs (IMiDs), it is designed to induce the proteasomal degradation of a distinct set of neosubstrates: casein kinase 1α (CK1α), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and phosphodiesterase 6D (PDE6D) [1]. This unique degradation profile enables simultaneous activation of the p53 tumor suppressor pathway and inhibition of NFκB signaling, positioning it as a differentiated research tool for lymphoid and myeloid malignancies, including multiple myeloma and lymphoma [2].

Why FPFT-2216 Cannot Be Replaced by Standard IKZF1/3 Degraders


Routine substitution of FPFT-2216 with standard IKZF1/3 degraders such as lenalidomide or pomalidomide is not scientifically valid due to its unique degradation of CK1α. This is not a trivial extension of IMiD pharmacology; it represents a fundamentally different mechanism of action. Data shows that in certain lymphoid models, classical IMiDs are essentially inert (IC50 > 10 µM), while FPFT-2216 maintains potent activity through CK1α degradation, activating p53 signaling in cells that are refractory to IKZF1/3 degradation alone [1]. This dual-pathway engagement cannot be replicated by simply increasing the dose of a single-pathway agent [2].

Quantitative Differentiation of FPFT-2216 Against In-Class Alternatives


Superior Antiproliferative Activity in Lymphoma Cells Resistant to Classical IMiDs

In a direct head-to-head comparison, FPFT-2216 exhibited potent antiproliferative effects against multiple lymphoma cell lines where standard-of-care IMiDs were virtually inactive. For instance, against OCI-Ly3 (DLBCL) cells, the IC50 of FPFT-2216 was 0.090 µM, whereas lenalidomide, pomalidomide, avadomide, and iberdomide all failed to achieve 50% inhibition at concentrations up to 10 µM. This represents a greater than 100-fold difference in potency [1].

Diffuse Large B-Cell Lymphoma Drug Resistance Antiproliferative Activity

Potent In Vivo Tumor Regression in a Patient-Derived Xenograft Model of DLBCL

FPFT-2216 administered as a single agent induced rapid and near-complete tumor regression in an in vivo patient-derived xenograft (PDX) model of DLBCL (p53 wild-type). The study reported that nearly all tumors disappeared within 10 days of treatment, and this effect was durably maintained in a significant fraction of animals for up to 24 days post-treatment. The IC50 against these specific PDX cells was quantified between 0.005 and 0.104 µM [1]. While direct comparative tumor regression data from standard IMiDs is not provided, the potent efficacy in a model with proven low in vitro sensitivity to lenalidomide and iberdomide underscores a critical in vivo functional difference [1].

Diffuse Large B-Cell Lymphoma Patient-Derived Xenograft In Vivo Efficacy

Superior Degradation of Casein Kinase 1α (CK1α) Over Standard IMiDs

The unique biological activity of FPFT-2216 is driven by its ability to potently degrade CK1α, a target not degraded by classical IMiDs like lenalidomide or pomalidomide. In Z-138 mantle cell lymphoma cells, FPFT-2216 markedly reduced CK1α protein levels, while thalidomide derivatives showed minimal to no effect. This degradation was confirmed to be proteasome-dependent [1]. This additional CK1α-targeting function is directly linked to the activation of the p53 signaling pathway and the inhibition of NFκB via the CBM complex, a dual mechanistic effect that standard IKZF1/3 degraders cannot achieve [2].

Targeted Protein Degradation CK1α Functional Selectivity

Synergistic Potential with Frontline Biologics for Hematologic Cancers

FPFT-2216 demonstrates synergistic anti-tumor activity in combination with standard-of-care monoclonal antibodies, enhancing their therapeutic effect. Quantitative synergy data is available for the combination with daratumumab (Dara) in multiple myeloma models [1], and functional enhancement of rituximab was observed in lymphoma models [2]. The p53-activating and NFκB-inhibiting mechanism of FPFT-2216 provides a non-overlapping strategy to sensitize tumors to antibody-dependent cellular cytotoxicity (ADCC) and direct apoptosis induced by these biologics.

Drug Synergy Daratumumab Rituximab Combination Therapy

High-Impact Research Applications of FPFT-2216


Investigating CK1α Biology and p53 Activation in IMiD-Resistant Lymphoma

FPFT-2216 is the ideal tool compound to study the consequences of pharmacologic CK1α degradation in lymphoid malignancies. As shown in Section 3, it uniquely degrades CK1α at pharmacologically relevant concentrations, a property absent in lenalidomide or pomalidomide [1]. This allows researchers to dissect the p53-dependent versus NFκB-dependent anti-tumor mechanisms in cell lines and patient-derived organoids, especially in models of non-GCB DLBCL where it shows robust activity.

Establishing Next-Generation Combination Strategies with Monoclonal Antibodies

Based on preclinical synergy data, FPFT-2216 is a strategic selection for studies aimed at improving responses to anti-CD38 (e.g., daratumumab) or anti-CD20 (e.g., rituximab) therapies [2][3]. Its simultaneous degradation of IKZF1/3 and CK1α offers a multi-node attack to sensitize tumor cells, making it superior to an IKZF1/3-only degrader for designing combination trials intended to eradicate minimal residual disease.

Pharmacodynamic Probing of Dual NFκB and p53 Pathway Inhibition

Unlike classical IMiDs that only impact the IKZF1/3-IRF4-MYC axis, FPFT-2216 provides a research-grade chemical probe to simultaneously inhibit NFκB signaling (via CBM complex disruption from CK1α degradation) and activate p53 transcription [1]. This application is critical for validating the therapeutic hypothesis that dual-pathway modulation is required for durable remission in aggressive hematologic cancers.

Technical Documentation Hub

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